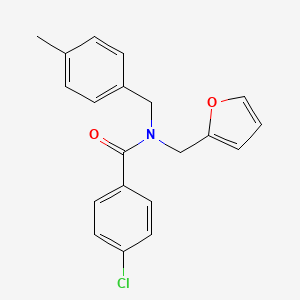
4-chloro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound with the molecular formula C19H16ClNO2. This compound is characterized by the presence of a benzamide core substituted with a 4-chloro group, a furan-2-ylmethyl group, and a 4-methylphenylmethyl group. It is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.
Substitution Reactions: The benzamide is then subjected to substitution reactions to introduce the furan-2-ylmethyl and 4-methylphenylmethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.
Substitution: The chloro group in the benzamide can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the benzamide core can produce amine derivatives.
Scientific Research Applications
4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-[(furan-2-yl)methyl]benzamide: Lacks the 4-methylphenylmethyl group.
N-[(Furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide: Lacks the 4-chloro group.
4-Chloro-N-[(4-methylphenyl)methyl]benzamide: Lacks the furan-2-ylmethyl group.
Uniqueness
4-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the furan ring, 4-chloro group, and 4-methylphenylmethyl group allows for diverse chemical reactivity and potential biological activities that are not observed in its simpler analogs.
Properties
Molecular Formula |
C20H18ClNO2 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H18ClNO2/c1-15-4-6-16(7-5-15)13-22(14-19-3-2-12-24-19)20(23)17-8-10-18(21)11-9-17/h2-12H,13-14H2,1H3 |
InChI Key |
XZBPNUMHEJPFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11408646.png)
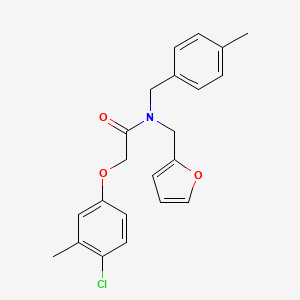

![2-(4-chlorophenoxy)-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B11408676.png)
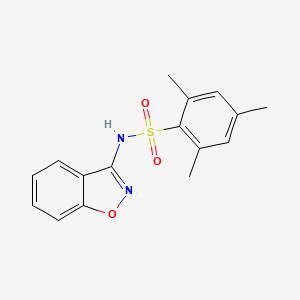
![Diethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11408689.png)
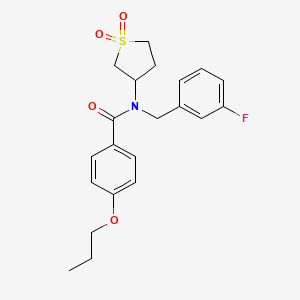
![2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11408691.png)
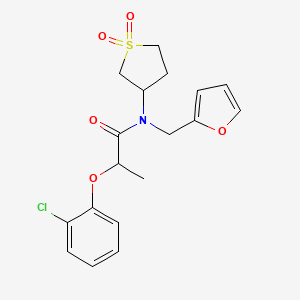
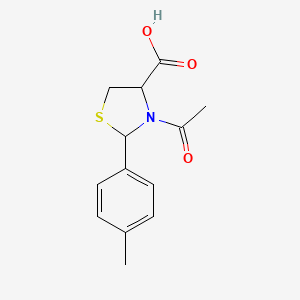
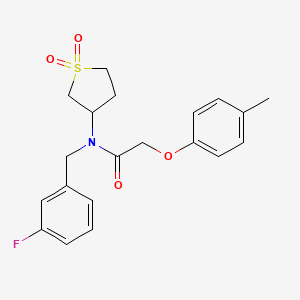
![2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole](/img/structure/B11408711.png)

![1-{5-chloro-4-[(3-methoxypropyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B11408726.png)
